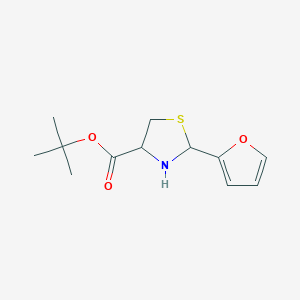![molecular formula C12H14BNO2 B2972836 [4-(1-Cyanocyclopentyl)phenyl]boronic acid CAS No. 2377610-97-2](/img/structure/B2972836.png)
[4-(1-Cyanocyclopentyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2377610-97-2. It has a molecular weight of 215.06 . The IUPAC name for this compound is (4- (1-cyanocyclopentyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is 1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 .Chemical Reactions Analysis
Boronic acids, including “[4-(1-Cyanocyclopentyl)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.Physical And Chemical Properties Analysis
“[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Drug Delivery Systems
[4-(1-Cyanocyclopentyl)phenyl]boronic acid: has been explored for its potential in drug delivery systems. Its unique property of forming stable complexes with diols under physiological conditions allows it to be used in the development of boronate affinity materials (BAMs) . These materials can be engineered to release drugs in response to specific stimuli, such as changes in glucose levels .
Diagnostic Applications
In diagnostics, this compound’s ability to selectively bind to cis-diol-containing biomolecules makes it an excellent candidate for creating biosensors . It can be used to detect and measure concentrations of biological analytes, such as glucose, which is crucial for managing diabetes .
Sensing Technologies
The boronic acid moiety is instrumental in the development of sensors. It can be incorporated into polymers or other materials to create sensors that respond to environmental changes, such as pH shifts, which can indicate the presence of certain biomolecules .
Imaging Techniques
In the field of imaging, [4-(1-Cyanocyclopentyl)phenyl]boronic acid can be used to create contrast agents or fluorescent markers that target specific cells or tissues. This is particularly useful in cancer research, where targeted imaging can help in early detection and treatment planning .
Separation Processes
This compound is also valuable in separation science. It can be used to create materials that selectively bind and separate specific molecules from complex mixtures, which is beneficial in both analytical and preparative chemistry applications .
Synthesis of Complex Molecules
Lastly, in synthetic chemistry, [4-(1-Cyanocyclopentyl)phenyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic synthesis, allowing for the formation of complex molecules by creating carbon-carbon bonds between different types of organic substrates .
Mecanismo De Acción
Target of Action
The primary target of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [4-(1-Cyanocyclopentyl)phenyl]boronic acid interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by [4-(1-Cyanocyclopentyl)phenyl]boronic acid . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .
Result of Action
The primary result of the action of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the formation of new carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of [4-(1-Cyanocyclopentyl)phenyl]boronic acid can be influenced by various environmental factors. For example, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of other substances that can interact with the palladium catalyst or the boronic acid group . Furthermore, the stability of the compound can be affected by factors such as light, heat, and moisture.
Safety and Hazards
Propiedades
IUPAC Name |
[4-(1-cyanocyclopentyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINYILPLNZOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Cyanocyclopentyl)phenyl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

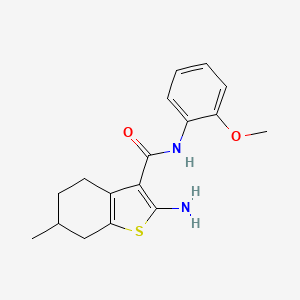
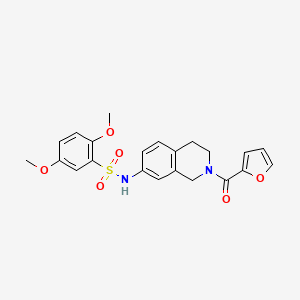
![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)
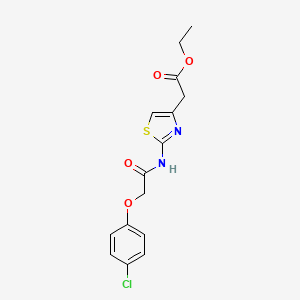
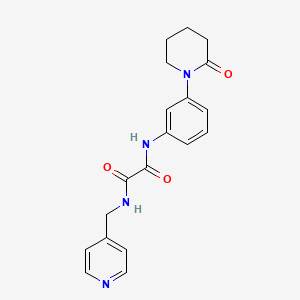
![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)
